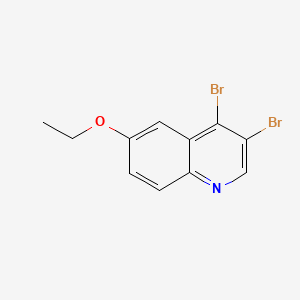

3,4-Dibromo-6-ethoxyquinoline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1210708-09-0 |

|---|---|

Molecular Formula |

C11H9Br2NO |

Molecular Weight |

331.007 |

IUPAC Name |

3,4-dibromo-6-ethoxyquinoline |

InChI |

InChI=1S/C11H9Br2NO/c1-2-15-7-3-4-10-8(5-7)11(13)9(12)6-14-10/h3-6H,2H2,1H3 |

InChI Key |

YXJBACPMQBJALI-UHFFFAOYSA-N |

SMILES |

CCOC1=CC2=C(C(=CN=C2C=C1)Br)Br |

Synonyms |

3,4-Dibromo-6-ethoxyquinoline |

Origin of Product |

United States |

Synthetic Methodologies for 3,4 Dibromo 6 Ethoxyquinoline

Strategies for Constructing the 3,4-Dibromoquinoline (B189540) Scaffold

Direct Bromination Approaches: Regioselectivity and Reaction Conditions

Direct bromination of quinoline (B57606) and its derivatives is a common method for introducing bromine atoms onto the heterocyclic ring system. However, controlling the position and number of bromine atoms added is a significant challenge due to the complex reactivity of the quinoline nucleus.

The direct bromination of 6-ethoxyquinoline (B3349653) serves as a primary route to halogenated derivatives. The ethoxy group at the 6-position influences the regioselectivity of the electrophilic substitution reaction. Generally, electrophilic substitution on the quinoline ring occurs preferentially on the benzene (B151609) ring, often at the C5 and C8 positions. uop.edu.pk However, the presence of the activating ethoxy group can direct bromination to other positions. Studies on analogous 6-methoxyquinolines have shown that direct bromination with molecular bromine can lead to substitution at the C5 position. gelisim.edu.tr Achieving dibromination at the 3 and 4 positions of a 6-ethoxyquinoline precursor through direct bromination is challenging and often requires specific reagents and conditions to overcome the natural reactivity of the quinoline ring.

N-Bromosuccinimide (NBS) is a widely used reagent for bromination due to its ability to provide a low, steady concentration of bromine, which can enhance regioselectivity and minimize side reactions. In the context of quinoline chemistry, NBS has been employed for the bromination of various derivatives. researchgate.netnuph.edu.ua The reaction conditions, including the solvent and the presence of catalysts, play a crucial role in determining the outcome of NBS-mediated bromination. For instance, the bromination of quinoline derivatives with NBS in concentrated sulfuric acid directs the substitution exclusively to the homocyclic part of the molecule. researchgate.net In contrast, radical bromination using NBS in the presence of an initiator like benzoyl peroxide can lead to substitution at different positions. researchgate.net The successful synthesis of 3,6,8-tribromoquinolines has been achieved through a cascade reaction initiated by NBS, highlighting its utility in forming polybrominated quinolines. thieme-connect.com

| Reagent | Conditions | Outcome | Reference |

| NBS | Concentrated H2SO4 | Bromination on the homocyclic ring | researchgate.net |

| NBS, Benzoyl Peroxide | Photocatalytic conditions | Radical bromination | researchgate.net |

| NBS | Dimethylformamide (DMF) | Enhanced regioselectivity | |

| NBS | Dichloromethane (B109758) (DCM) | Cascade electrophilic bromination/cyclization | thieme-connect.com |

Controlling polybromination is a critical aspect of synthesizing specifically substituted quinolines like 3,4-dibromo-6-ethoxyquinoline. Over-halogenation is a common issue in direct halogenation reactions. gelisim.edu.tr The reactivity of the quinoline ring, influenced by existing substituents, dictates the ease of introducing multiple bromine atoms. The choice of brominating agent and reaction conditions is paramount in managing the extent of bromination. For example, while direct bromination of 8-methoxyquinoline (B1362559) with excess molecular bromine can lead to a mixture of mono- and di-bromo products, careful control of stoichiometry and conditions can favor the formation of a single product. acgpubs.org In some cases, the electronic properties of the quinoline ring can inherently prevent further bromination. For instance, the introduction of a phthalonitrile (B49051) group can deactivate the quinoline cycle, inhibiting further bromination. acgpubs.org

Cyclization Reactions for Substituted Quinoline Ring Formation

An alternative to direct bromination is the construction of the quinoline ring from precursors that already contain the desired substituents or functional groups that can be readily converted to them. This approach offers better control over the final substitution pattern.

The Friedländer synthesis is a powerful method for constructing quinoline rings, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. uop.edu.pktubitak.gov.tr This reaction can be catalyzed by acids or bases and has been adapted for the synthesis of halogenated quinolines. nih.govrsc.org By using a halogenated 2-aminoaryl ketone or aldehyde as a starting material, the bromine atoms can be incorporated into the quinoline scaffold from the outset. This strategy has been shown to be effective for producing a variety of substituted quinolines, often with high yields and under mild conditions. nih.govtandfonline.com Microwave-assisted Friedländer synthesis has emerged as a rapid and efficient alternative to traditional heating methods, significantly improving reaction yields. nih.gov

| Catalyst/Conditions | Reactants | Product | Reference |

| Diphenylphosphate (DPP), Microwave | 2-Aminobenzophenone, Heteroaromatic ketones | Substituted quinolines | tandfonline.com |

| Montmorillonite K-10, Zeolite, or nano-crystalline sulfated zirconia | 2-Amino aryl ketones, Carbonyl compounds, β-keto esters | Poly-substituted quinolines | tandfonline.com |

| Indium triflate [In(OTf)3], Solvent-free | 2-Aminobenzophenone derivatives, Ethyl acetoacetate, Benzaldehyde | 2-Steryl quinolones | tandfonline.com |

| 2,4,6-Trichloro-1,3,5-triazine (TCT) | 2-Aminoaryl ketone, Compound with α-methylene group | Quinolines | researchgate.net |

Povarov Reactions and Aza-Diels-Alder Cycloadditions

The Povarov reaction stands as a powerful tool for the synthesis of tetrahydroquinoline derivatives, which can be subsequently aromatized to furnish the quinoline core. wikipedia.org This reaction is a formal [4+2] cycloaddition between an aromatic imine and an alkene, often catalyzed by a Lewis acid. wikipedia.org The imine is typically generated in situ from an aniline (B41778) and an aldehyde. wikipedia.org For the synthesis of a 6-ethoxyquinoline precursor, a p-ethoxyaniline would be a logical starting material.

The reaction proceeds through the activation of the imine by a Lewis acid, followed by an electrophilic attack from an electron-rich alkene. wikipedia.org The resulting intermediate then undergoes an intramolecular electrophilic aromatic substitution to form the tetrahydroquinoline ring. wikipedia.org While not a concerted process, it is often classified under the umbrella of aza-Diels-Alder reactions. wikipedia.org The choice of catalyst and reaction conditions can significantly influence the efficiency and selectivity of the reaction. mdpi.com

Aza-Diels-Alder reactions, in a broader sense, involve the [4+2] cycloaddition of an imine (the aza-diene) with a dienophile. Inverse electron demand aza-Diels-Alder reactions, where an electron-deficient diene reacts with an electron-rich dienophile, are particularly relevant for quinoline synthesis. sioc-journal.cnorganic-chemistry.org These reactions offer a convergent approach to constructing the quinoline skeleton and have been utilized to prepare a variety of polyquinoline materials. rsc.org

| Reaction Type | Key Reactants | Catalyst/Conditions | Intermediate | Product |

|---|---|---|---|---|

| Povarov Reaction | Aniline, Aldehyde, Alkene | Lewis Acid (e.g., BF3·OEt2) | Carbocation | Tetrahydroquinoline |

| Aza-Diels-Alder Reaction | Imine (Aza-diene), Dienophile | Thermal or Lewis Acid | Cycloadduct | Tetrahydroquinoline or Dihydropyridine derivative |

Vilsmeier-Haack Formylation and Intramolecular Cyclization Pathways

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds. chemijournal.comchemijournal.com It can also be employed in the synthesis of quinolines through a one-pot cyclization process. This reaction typically utilizes a mixture of phosphorus oxychloride (POCl3) and a substituted amide, such as N,N-dimethylformamide (DMF), to generate the Vilsmeier reagent. chemijournal.comchemijournal.com

In the context of quinoline synthesis, N-arylacetamides serve as key starting materials. researchgate.net The Vilsmeier-Haack reagent facilitates the cyclization of these substrates to afford 2-chloro-3-formylquinolines. researchgate.net The presence of electron-donating groups on the N-arylacetamide generally leads to good yields. researchgate.net For the synthesis of a 6-ethoxyquinoline derivative, an N-(4-ethoxyphenyl)acetamide would be the appropriate precursor. The resulting 2-chloro-6-ethoxyquinoline-3-carbaldehyde (B187102) is a valuable intermediate for further functionalization.

Intramolecular cyclization is a fundamental strategy in the synthesis of heterocyclic compounds, including quinolines. rsc.orgnih.govmdpi.com Various methods can be employed to induce the ring closure of a suitably functionalized acyclic precursor. For instance, palladium-catalyzed intramolecular imidoylative 6-endo cyclization of o-alkenyl aryl isocyanides has been developed for the synthesis of substituted quinolines. rsc.org Another approach involves the intramolecular cyclization of Schiff bases derived from appropriately substituted anilines and aldehydes, which can be promoted by heat or acid catalysts. rsc.org

| Starting Material | Reagents | Key Intermediate | Product | Reference |

|---|---|---|---|---|

| N-Arylacetamide | POCl3, DMF | Vilsmeier Reagent | 2-Chloro-3-formylquinoline | researchgate.net |

Introduction of the Ethoxy Moiety: Etherification and Alkoxylation Strategies

The introduction of the ethoxy group at the C-6 position of the quinoline ring is a critical step in the synthesis of the target compound. This is typically achieved through etherification or alkoxylation reactions.

A common and straightforward method for the synthesis of alkoxyquinolines is the Williamson ether synthesis. gold-chemistry.orgmasterorganicchemistry.comwikipedia.orgbyjus.com This reaction involves the alkylation of a hydroxyquinoline with an alkyl halide in the presence of a base. gold-chemistry.orgmasterorganicchemistry.comwikipedia.orgbyjus.com For the synthesis of 6-ethoxyquinoline, 6-hydroxyquinoline (B46185) would be treated with an ethylating agent, such as ethyl iodide or ethyl bromide, and a base like potassium carbonate or sodium hydride. gold-chemistry.org The reaction proceeds via an SN2 mechanism, where the alkoxide generated from the hydroxyquinoline acts as a nucleophile. masterorganicchemistry.comwikipedia.org This method is widely applicable for the preparation of both symmetrical and asymmetrical ethers. byjus.com

Nucleophilic aromatic substitution (SNAr) provides an alternative route to introduce the ethoxy group. masterorganicchemistry.comlibretexts.orgfishersci.fi This reaction is particularly effective when the quinoline ring is activated by electron-withdrawing groups. libretexts.orgyoutube.com In the case of a dihaloquinoline, such as a 3,4-dibromo-6-chloroquinoline, treatment with sodium ethoxide could potentially lead to the substitution of one of the halogen atoms with the ethoxy group. The regioselectivity of this substitution would depend on the relative activation of the different positions on the quinoline ring. The reaction proceeds through a Meisenheimer complex, a negatively charged intermediate, which is stabilized by electron-withdrawing substituents. libretexts.org While traditionally viewed as a stepwise process, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism. nih.gov

Advanced Synthetic Techniques and Optimization

To improve the efficiency and sustainability of the synthetic processes, advanced techniques such as microwave-assisted synthesis have been increasingly adopted.

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significant reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. benthamdirect.comacs.orgtandfonline.comnih.govnih.gov The application of microwave-assisted synthesis to the preparation of quinoline derivatives has been well-documented. benthamdirect.comacs.orgtandfonline.comnih.govnih.gov For instance, the Williamson ether synthesis can be accelerated under microwave conditions. wikipedia.org Similarly, various multi-component reactions for the construction of the quinoline ring system have been shown to be more efficient when performed under microwave irradiation. acs.org This technique offers a greener and more time-efficient alternative for the synthesis of this compound and its precursors.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |

|---|---|---|---|

| Reaction Time | Hours to days | Minutes to hours | nih.gov |

| Reaction Yield | Often moderate | Generally higher | benthamdirect.com |

| Energy Consumption | Higher | Lower | benthamdirect.com |

Flow Chemistry Applications in Dibromoquinoline Synthesis

The application of continuous flow chemistry to the synthesis of dibromoquinolines, including derivatives like this compound, represents a modern approach to chemical manufacturing that offers significant advantages over traditional batch processing. microbiozindia.comasynt.com While specific literature detailing the continuous flow synthesis of this compound is not extensively documented, the principles and methodologies are well-established for related halogenation and heterocyclic synthesis processes. mdpi.comsioc-journal.cn This section explores the prospective application of flow chemistry for the synthesis of dibromoquinolines, drawing upon established benefits and related examples.

Flow chemistry involves the continuous pumping of reagents through a network of tubes or microreactors, where the reaction occurs. mt.comyoutube.com This methodology provides superior control over reaction parameters such as temperature, pressure, and mixing, which is particularly advantageous for highly exothermic and rapid reactions like bromination. asynt.commdpi.comlabunlimited.com The high surface-area-to-volume ratio in flow reactors ensures efficient heat transfer, minimizing the risk of thermal runaways and reducing the formation of side products, thereby leading to higher product purity and yield. microbiozindia.comlabunlimited.com

A potential flow chemistry setup for the synthesis of a dibromoquinoline would typically involve the following components:

Reagent Pumps: Precisely delivering streams of the quinoline precursor and the brominating agent (e.g., molecular bromine or N-bromosuccinimide) in a suitable solvent. mt.comacs.org

Mixing Junction: A T-mixer or similar device to ensure rapid and efficient mixing of the reactant streams. acs.org

Reactor Coil/Chip: A temperature-controlled tube or microreactor where the reaction takes place. The residence time, which is crucial for reaction completion, is determined by the reactor volume and the flow rate. mt.comacs.org

Back-Pressure Regulator: To safely operate the system at elevated temperatures and pressures, which can accelerate reaction rates. mt.com

In-line Quenching and Work-up: The product stream can be continuously mixed with a quenching agent (e.g., sodium thiosulfate (B1220275) to neutralize excess bromine) before collection. mdpi.com

The key benefits of employing a continuous flow approach for dibromoquinoline synthesis include enhanced safety, scalability, and process control. microbiozindia.comstolichem.com Handling hazardous reagents like bromine is inherently safer in a flow system because only small quantities are reacting at any given moment, significantly reducing the risks associated with storage and handling large volumes in batch reactors. labunlimited.comstolichem.com Furthermore, scaling up production in a flow system is straightforward and can often be achieved by simply running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel). stolichem.com

Research on the continuous flow synthesis of related heterocyclic compounds has demonstrated these advantages. For instance, photochemical methods for synthesizing substituted quinolines have been successfully adapted to flow systems, showcasing improved safety and scalability. acs.org Similarly, electrophilic brominations of various aromatic substrates have been performed in continuous flow, achieving high yields and selectivity with excellent control over the reaction. mdpi.comuniqsis.com These examples strongly support the viability and potential benefits of developing a continuous flow process for the synthesis of this compound.

Table 1: Comparison of Batch vs. Potential Flow Synthesis for Dibromoquinolines

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis (Projected) |

|---|---|---|

| Safety | Higher risk due to large volumes of hazardous reagents (e.g., bromine). stolichem.com | Inherently safer with small reaction volumes at any given time. labunlimited.comstolichem.com |

| Heat Transfer | Often inefficient, potential for hot spots and thermal runaway. | Excellent heat transfer due to high surface-area-to-volume ratio. labunlimited.com |

| Process Control | Limited control over mixing and temperature gradients. | Precise control over temperature, pressure, and residence time. microbiozindia.commt.com |

| Scalability | Complex, often requires re-optimization of reaction conditions. | Straightforward by extending run time or numbering-up reactors. stolichem.com |

| Reproducibility | Can vary between batches. asynt.com | High consistency and reproducibility. asynt.com |

| Yield & Purity | Potential for side-product formation due to poor process control. | Generally higher yield and purity due to enhanced selectivity. microbiozindia.com |

Chemical Reactivity and Mechanistic Investigations of 3,4 Dibromo 6 Ethoxyquinoline

Cross-Coupling Reactions at the Brominated Positions (C3 and C4)

Palladium-catalyzed cross-coupling reactions are powerful tools for the selective functionalization of dihaloheteroaromatics like 3,4-Dibromo-6-ethoxyquinoline. These methods offer a convergent approach to highly substituted quinoline (B57606) cores, which are significant scaffolds in medicinal chemistry.

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming C-C bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. nih.govyonedalabs.com For dihaloquinolines, this reaction allows for the introduction of aryl or vinyl substituents.

Studies on the closely related 3,4-dibromoquinoline (B189540) have demonstrated that Suzuki couplings can be achieved, though achieving high levels of regioselectivity can be challenging compared to other dibromoheteroaromatics. nih.gov Research indicates a general preference for the initial coupling to occur at the C4 position. nih.gov The choice of catalyst, base, and solvent is crucial for controlling the reaction outcome, particularly for discriminating between mono- and di-coupling. nih.gov For instance, the combination of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) with a base such as potassium hydroxide (B78521) in a dioxane/water solvent system has been utilized for the mono-arylation of 3,4-dibromoquinoline at the C4 position. nih.gov

The general mechanism for the Suzuki-Miyaura coupling involves three primary steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the organic group from the boronic acid to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. libretexts.org

| Entry | Reactant | Coupling Partner | Catalyst | Base | Solvent | Product | Yield | Ref |

| 1 | 3,4-Dibromoquinoline | p-Methoxyphenylboronic acid | Pd(PPh₃)₄ | KOH | Dioxane/Water (6:1) | 3-Bromo-4-(4'-methoxyphenyl)quinoline | - | nih.gov |

| 2 | 3,4-Dibromoquinoline | p-Methoxyphenylboronic acid (excess) | Pd(PPh₃)₄ | KOH | Dioxane/Water (6:1) | 3,4-bis(4'-Methoxyphenyl)quinoline | - | nih.gov |

Table 1: Representative Suzuki-Miyaura Reaction Conditions for 3,4-Dibromoquinoline.

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.org This reaction is instrumental in synthesizing alkynyl-substituted quinolines. While specific studies on this compound are not detailed in the provided sources, the principles can be inferred from reactions on similar substrates. For example, the Sonogashira coupling of 2,4-dichloroquinoline (B42001) has been shown to proceed regioselectively at the C2 position. nih.gov This selectivity is attributed to the higher reactivity of the chloro group at the azomethine carbon (C2) due to the electron-withdrawing effect of the adjacent nitrogen atom, which makes it more susceptible to oxidative addition with the Pd(0) catalyst. nih.gov

In the case of 3,4-dibromoquinoline, the electronic environment suggests that the C4 position would be more reactive than the C3 position in palladium-catalyzed couplings. nih.gov Therefore, a regioselective Sonogashira coupling would likely occur preferentially at C4. Typical conditions involve a palladium source such as PdCl₂(PPh₃)₂, a copper(I) salt (e.g., CuI), and an amine base like triethylamine (B128534) in a suitable solvent. nih.govorganic-chemistry.org

Other palladium-catalyzed C-C coupling reactions, such as the Stille coupling (using organotin reagents) and Heck coupling (using alkenes), also represent potential routes for the functionalization of the dibromoquinoline core, although specific applications to this substrate are less commonly reported than Suzuki and Sonogashira reactions.

| Reaction Type | Halide Substrate | Coupling Partner | Catalyst System | Base | Typical Solvent | Ref |

| Sonogashira | 4-Bromo-6H-1,2-oxazine | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N | Toluene | nih.gov |

| Sonogashira | 2,4-Dichloroquinoline | Terminal Alkyne | Pd/C, PPh₃, CuI | Et₃N | Water | nih.gov |

Table 2: General Conditions for Sonogashira Coupling on Related Heterocycles.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines. wikipedia.org This reaction is a powerful method for introducing primary or secondary amino groups onto the quinoline scaffold. The reaction typically employs a palladium catalyst (e.g., Pd(OAc)₂), a bulky electron-rich phosphine (B1218219) ligand (e.g., XPhos, SPhos), and a strong base (e.g., NaOt-Bu, KOt-Bu). beilstein-journals.orgrsc.org

Research on the selective functionalization of 6-bromo-2-chloroquinoline (B23617) has shown that a selective Buchwald-Hartwig amination of the aryl bromide can be achieved in the presence of the more activated heteroaryl chloride. nih.gov This selectivity highlights the ability to control the reaction site based on the nature of the halide and the reaction conditions. For this compound, this suggests that selective amination at either the C3 or C4 position could be achievable through careful optimization of the catalyst, ligand, and reaction parameters. The reaction provides a direct route to substituted aminoquinolines, which are valuable intermediates in pharmaceutical synthesis. beilstein-journals.orgnih.gov

| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Ref |

| 2- or 4-Bromo Estrone Derivative | Aniline (B41778) | Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene | beilstein-journals.org |

| 6-Bromo-2-chloroquinoline | Cyclic Amines | - | - | - | - | nih.gov |

| 4-Bromotoluene | Morpholine | Pd(I) dimer | JohnPhos | KOt-Bu | 1,4-Dioxane | rsc.org |

Table 3: Representative Conditions for Buchwald-Hartwig Amination.

Achieving regioselectivity in the cross-coupling reactions of dihaloquinolines is a key synthetic challenge. For 3,4-dibromoquinoline, experimental and theoretical data suggest that the C4 position is inherently more reactive towards palladium-catalyzed cross-coupling than the C3 position. nih.gov This preferential reactivity is attributed to the electronic properties of the quinoline ring system, where the C4 position is more electron-deficient.

This inherent reactivity can be exploited to perform selective mono-functionalization at C4. Subsequent modification of the remaining bromine at C3 can then be carried out in a stepwise manner, allowing for the synthesis of unsymmetrically disubstituted quinolines. nih.gov Factors that influence regioselectivity include:

Electronic Effects : The electron-withdrawing nature of the quinoline nitrogen activates the C4 position (and C2) towards oxidative addition more than the C3 position. nih.govnih.gov

Steric Effects : The steric environment around the bromine atoms can influence the approach of the bulky catalyst complex, although in 3,4-dibromoquinoline, this is less of a differentiating factor than electronics.

Catalyst and Ligand Control : The choice of palladium catalyst and phosphine ligand can fine-tune the reactivity and selectivity. Bulky or electronically specific ligands can favor reaction at one site over another. researchgate.net

Reaction Conditions : Temperature, solvent, and the nature of the base can also modulate the relative rates of reaction at the two positions, providing another handle for controlling selectivity. nih.gov

By carefully manipulating these factors, chemists can direct the cross-coupling reaction to a specific site, enabling the controlled and predictable synthesis of complex quinoline derivatives.

Nucleophilic Substitution Reactions Involving Bromine Substituents

While palladium-catalyzed reactions are the predominant method for functionalizing this compound, the bromine substituents can also potentially undergo nucleophilic substitution.

Nucleophilic aromatic substitution (SNAr) reactions typically occur on haloarenes that are activated by strong electron-withdrawing groups. In the quinoline ring, the nitrogen atom exerts an electron-withdrawing effect, particularly activating the C2 and C4 positions towards nucleophilic attack. Consequently, the bromine atom at the C4 position of this compound is expected to be significantly more susceptible to displacement by nucleophiles than the bromine at C3.

Potential nucleophiles could include alkoxides, thiolates, and amines. However, these reactions often require harsh conditions (high temperatures and pressures) and may suffer from side reactions. In practice, the versatility, milder conditions, and broader substrate scope of cross-coupling reactions like the Buchwald-Hartwig amination (for C-N bond formation) and related C-O or C-S coupling reactions make them the preferred synthetic choice over classical SNAr for introducing heteroatom nucleophiles onto the quinoline core. researchgate.net

Copper-Assisted Nucleophilic Substitutions

The presence of bromine atoms on the quinoline ring, particularly at the 3 and 4 positions, suggests a susceptibility to nucleophilic substitution reactions. While direct nucleophilic aromatic substitution (SNAr) on haloquinolines can be challenging, copper-assisted methodologies provide a viable pathway for the displacement of these halogen atoms.

Although specific studies on this compound are not extensively documented, the reactivity can be inferred from related bromoquinoline systems. Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, are instrumental in forming new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds at the site of the C-Br bond.

Detailed Research Findings:

In analogous systems, the bromine atom at the 4-position of the quinoline ring is generally more reactive towards nucleophilic attack than the one at the 3-position. This is attributed to the electronic influence of the ring nitrogen. The reaction with a nucleophile (Nu-H) in the presence of a copper(I) catalyst, typically CuI, and a base, such as potassium carbonate or cesium carbonate, in a high-boiling polar aprotic solvent like DMF or DMSO, would be expected to proceed as follows:

Reaction with Amines: Primary and secondary amines can be coupled to the quinoline core to furnish the corresponding aminoquinolines. The reaction likely proceeds through an oxidative addition of the C-Br bond to the copper catalyst, followed by coordination of the amine and subsequent reductive elimination.

Reaction with Alcohols and Phenols: The formation of ether linkages via copper-catalyzed coupling with alcohols or phenols is also a plausible transformation. This would yield the corresponding alkoxy- or aryloxy-substituted quinolines.

Reaction with Thiols: Similarly, coupling with thiols would lead to the formation of thioethers.

The general conditions for these transformations are summarized in the table below, based on reactions with similar bromoquinoline scaffolds.

| Nucleophile | Catalyst/Base | Solvent | Typical Temperature (°C) | Product Type |

| R-NH₂ | CuI / K₂CO₃ | DMF | 100-140 | 4-Amino-3-bromo-6-ethoxyquinoline |

| Ar-OH | CuI / Cs₂CO₃ | DMSO | 120-160 | 4-Aryloxy-3-bromo-6-ethoxyquinoline |

| R-SH | CuI / K₂CO₃ | DMF | 100-130 | 4-Alkylthio-3-bromo-6-ethoxyquinoline |

Table 1: Postulated Conditions for Copper-Assisted Nucleophilic Substitution on this compound.

Transformations Involving the Quinoline Nitrogen and Ethoxy Group

The lone pair of electrons on the quinoline nitrogen atom makes it a nucleophilic center, susceptible to reactions with electrophiles.

N-Alkylation:

The alkylation of the quinoline nitrogen in this compound is expected to proceed readily upon treatment with an alkyl halide (e.g., methyl iodide, ethyl bromide). This reaction results in the formation of a quaternary quinolinium salt. The resulting positive charge on the nitrogen atom would further activate the ring towards nucleophilic attack, potentially influencing the reactivity of the bromine substituents.

Detailed Research Findings:

Based on general quinoline chemistry, the N-alkylation would likely be carried out under the following conditions:

| Alkylating Agent | Solvent | Temperature | Product |

| CH₃I | Acetonitrile | Reflux | 3,4-Dibromo-6-ethoxy-1-methylquinolinium iodide |

| (CH₃CH₂)₂SO₄ | Dichloromethane (B109758) | Room Temp. | 3,4-Dibromo-6-ethoxy-1-ethylquinolinium ethyl sulfate |

Table 2: Representative Conditions for N-Alkylation of this compound.

N-Oxidation:

Oxidation of the quinoline nitrogen leads to the formation of the corresponding N-oxide. This transformation is typically achieved using peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in acetic acid. The resulting N-oxide functionality significantly alters the electronic properties of the quinoline ring, often facilitating nucleophilic substitution at the 2- and 4-positions.

Detailed Research Findings:

The synthesis of the N-oxide of this compound would likely follow established protocols for quinoline N-oxidation.

| Oxidizing Agent | Solvent | Temperature | Product |

| m-CPBA | Dichloromethane | 0 °C to Room Temp. | This compound N-oxide |

| H₂O₂ / CH₃COOH | Acetic Acid | 70-80 °C | This compound N-oxide |

Table 3: Typical Conditions for N-Oxidation of this compound.

The 6-ethoxy group is an ether linkage that can be cleaved under specific conditions to yield the corresponding 6-hydroxyquinoline (B46185). This transformation is a common strategy in the synthesis of quinoline derivatives to unmask a hydroxyl group for further functionalization.

Detailed Research Findings:

The cleavage of the ethyl ether can be accomplished using strong acids or Lewis acids.

Acid-Mediated Cleavage: Treatment with strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI) at elevated temperatures is a classic method for cleaving aryl ethers. The reaction proceeds via protonation of the ether oxygen followed by nucleophilic attack of the halide ion on the ethyl group.

Lewis Acid-Mediated Cleavage: Lewis acids, such as boron tribromide (BBr₃), are also highly effective for ether cleavage, often under milder conditions than strong protic acids. The reaction with BBr₃ in an inert solvent like dichloromethane is a standard procedure.

| Reagent | Solvent | Temperature | Product |

| 48% HBr (aq) | Water/Acetic Acid | Reflux | 3,4-Dibromo-6-hydroxyquinoline |

| BBr₃ | Dichloromethane | -78 °C to Room Temp. | 3,4-Dibromo-6-hydroxyquinoline |

Table 4: Conditions for the Cleavage of the Ethoxy Group in this compound.

Once cleaved to the 6-hydroxyquinoline, the phenolic hydroxyl group can be further modified, for instance, by esterification or re-alkylation with different alkyl groups, providing a route to a variety of 6-substituted quinoline derivatives.

Spectroscopic Characterization and Structural Elucidation of 3,4 Dibromo 6 Ethoxyquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of 3,4-Dibromo-6-ethoxyquinoline is expected to show distinct signals for the aromatic protons and the ethoxy group. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the bromine atoms and the electron-donating nature of the ethoxy group.

Expected ¹H NMR Data:

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J) in Hz |

| H-2 | ~8.8-9.0 | s | - |

| H-5 | ~7.8-8.0 | d | J = 9.0 |

| H-7 | ~7.2-7.4 | dd | J = 9.0, 2.5 |

| H-8 | ~7.6-7.8 | d | J = 2.5 |

| -OCH₂- | ~4.1-4.3 | q | J = 7.0 |

| -CH₃ | ~1.4-1.6 | t | J = 7.0 |

The proton at position 2 (H-2) is anticipated to be the most deshielded aromatic proton due to the influence of the adjacent nitrogen atom and the bromine at C-3. The protons on the benzenoid ring (H-5, H-7, and H-8) will exhibit chemical shifts influenced by the ethoxy group at C-6. Specifically, the ortho (H-5, H-7) and para (H-8) protons will be affected. The ethoxy group protons will present as a quartet for the methylene (B1212753) group (-OCH₂-) and a triplet for the methyl group (-CH₃), characteristic of an ethyl group.

The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule, including the quaternary carbons. The bromine and ethoxy substituents will have predictable effects on the chemical shifts of the quinoline (B57606) ring carbons.

Expected ¹³C NMR Data:

| Carbon | Expected Chemical Shift (ppm) |

| C-2 | ~150-152 |

| C-3 | ~120-122 |

| C-4 | ~125-127 |

| C-4a | ~145-147 |

| C-5 | ~123-125 |

| C-6 | ~158-160 |

| C-7 | ~105-107 |

| C-8 | ~130-132 |

| C-8a | ~148-150 |

| -OCH₂- | ~64-66 |

| -CH₃ | ~14-16 |

The carbons directly attached to the bromine atoms (C-3 and C-4) will show shifts in the range typical for bromo-substituted aromatic carbons. The carbon bearing the ethoxy group (C-6) will be significantly shielded. The other carbon signals will be assigned based on established data for substituted quinolines.

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable. A COSY spectrum would reveal the coupling relationships between adjacent protons, for instance, between H-5 and H-7, and H-7 and H-8. An HSQC spectrum would correlate each proton to its directly attached carbon atom. Finally, an HMBC spectrum would show correlations between protons and carbons over two to three bonds, which is crucial for assigning the quaternary carbons by observing their correlations with nearby protons.

The chemical shifts of quinoline derivatives can be influenced by the solvent used for the NMR measurement. A study on the concentration-dependent chemical shifts of quinoline derivatives in solution has shown that intermolecular interactions, such as π-π stacking, can cause significant changes in the observed chemical shifts. rsc.org Aromatic solvents like benzene-d₆ are known to induce upfield shifts for protons located above the plane of the solvent molecule, a phenomenon known as the aromatic solvent-induced shift (ASIS). In contrast, polar solvents like DMSO-d₆ can form hydrogen bonds with acidic protons or interact via dipole-dipole interactions, leading to downfield shifts. For this compound, using a range of solvents would help to resolve overlapping signals and confirm assignments.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

The IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups present in the molecule.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretching | Aromatic |

| 2980-2850 | C-H stretching | Aliphatic (ethoxy group) |

| 1610-1580 | C=C stretching | Aromatic ring |

| 1500-1400 | C=C stretching | Aromatic ring |

| 1250-1200 | C-O-C stretching (asymmetric) | Aryl-alkyl ether |

| 1050-1000 | C-O-C stretching (symmetric) | Aryl-alkyl ether |

| 850-800 | C-H bending (out-of-plane) | Substituted benzene (B151609) |

| ~700-550 | C-Br stretching | Bromo-aromatic |

The spectrum would be characterized by aromatic C-H stretching vibrations above 3000 cm⁻¹, and aliphatic C-H stretching from the ethoxy group just below 3000 cm⁻¹. The C=C stretching vibrations of the quinoline ring would appear in the 1610-1400 cm⁻¹ region. The strong absorptions corresponding to the asymmetric and symmetric C-O-C stretching of the aryl-alkyl ether linkage are expected in the 1250-1000 cm⁻¹ region. Finally, the C-Br stretching vibrations would be observed in the lower frequency region of the spectrum. The region between 900 and 675 cm⁻¹ would show C-H out-of-plane bending, which is characteristic of the substitution pattern of the aromatic rings. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, would show absorption bands arising from π → π* electronic transitions within the quinoline chromophore. The extended conjugation of the quinoline system results in absorptions in the UV region.

Expected UV-Vis Absorption Maxima (λmax):

| Transition | Expected λmax (nm) | Solvent |

| π → π | ~250-280 | Ethanol |

| π → π | ~320-350 | Ethanol |

The spectrum is expected to show two main absorption bands. The higher energy band, corresponding to the benzenoid system, would likely appear in the 250-280 nm range. A lower energy band, associated with the entire conjugated system of the quinoline ring, is expected to be observed at longer wavelengths, around 320-350 nm. The presence of the bromine and ethoxy substituents would cause a bathochromic (red) shift compared to unsubstituted quinoline, due to their electronic effects on the chromophore.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Detailed mass spectrometry (MS) data, including specific fragmentation patterns for this compound, are not currently available in published scientific literature. While the molecular weight can be calculated based on its chemical formula (C₁₁H₉Br₂NO), an experimental mass spectrum, which is crucial for confirming the structure and understanding its fragmentation behavior under ionization, has not been reported.

For dibrominated compounds, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of two bromine isotopes, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance. This would result in a triplet of peaks (M, M+2, M+4) with an approximate intensity ratio of 1:2:1. The fragmentation of quinoline derivatives often involves the loss of substituents and cleavage of the heterocyclic rings. However, without experimental data for this compound, any proposed fragmentation pathway would be purely speculative.

X-ray Crystallography for Solid-State Structural Determination

There are no publicly accessible records of X-ray crystallographic studies performed on this compound. This includes single crystal X-ray diffraction, which is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure.

No studies detailing the single crystal X-ray diffraction analysis of this compound have been found. Consequently, critical crystallographic data such as the crystal system, space group, unit cell dimensions, and atomic coordinates are unknown. This information is fundamental for a complete structural elucidation of the compound in its solid form.

Without a determined crystal structure, the analysis of crystal packing and intermolecular interactions is not possible. Such an analysis would typically investigate the presence and nature of non-covalent interactions like hydrogen bonds (e.g., involving the ethoxy group or quinoline nitrogen) and halogen bonds (involving the bromine atoms), which govern the supramolecular assembly of the molecules in the crystal lattice.

Theoretical and Computational Studies of 3,4 Dibromo 6 Ethoxyquinoline

Quantum Chemical Calculations (Density Functional Theory - DFT and Ab Initio Methods)

Quantum chemical calculations are fundamental to modern chemistry, providing a lens into molecular behavior at the electronic level. stackexchange.comnrel.gov Density Functional Theory (DFT) and ab initio methods are two of the most powerful approaches in this domain. stackexchange.comresearchgate.net While both are considered first-principles methods, DFT calculates the electron density to determine the system's energy, whereas ab initio methods solve the Schrödinger equation using approximations for the wavefunction. stackexchange.comosti.gov

For complex organic molecules like quinoline (B57606) derivatives, DFT methods, particularly with hybrid functionals like B3LYP, have been shown to provide a favorable balance of computational cost and accuracy for predicting various molecular properties. acs.orgmdpi.commdpi.com These calculations are typically performed using sophisticated software packages like Gaussian, which allows for the use of various basis sets, such as the Pople-style 6-311G or 6-311++G(d,p), to describe the atomic orbitals. mdpi.commdpi.comsci-hub.se The choice of functional and basis set is crucial for obtaining results that correlate well with experimental data. mdpi.com

A foundational step in computational chemistry is geometry optimization, which involves finding the minimum energy arrangement of atoms in a molecule. mdpi.comsci-hub.se This process identifies the most stable three-dimensional structure, known as the equilibrium structure. For 3,4-Dibromo-6-ethoxyquinoline, this would involve calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached. The absence of imaginary frequencies in a subsequent vibrational analysis confirms that the structure is a true minimum. acs.org

The optimized geometry provides critical data on bond lengths, bond angles, and dihedral angles. While specific computational studies for this compound are not available in the retrieved search results, the general methodology would involve using a DFT functional, such as B3LYP, with a suitable basis set like 6-311+G(d,p). acs.org The resulting data for the quinoline core would be influenced by the electronic effects of the two bromine atoms at positions 3 and 4, and the ethoxy group at position 6. The bulky bromine atoms would likely cause some steric strain, potentially leading to slight distortions in the planarity of the quinoline ring system.

Table 1: Representative Theoretical Bond Lengths and Angles for a Substituted Quinoline System (Illustrative)

| Parameter | Bond/Angle | Typical Calculated Value (DFT/B3LYP) |

| Bond Length | C2-C3 | ~1.37 Å |

| C3-C4 | ~1.42 Å | |

| C4-C(aromatic ring junction) | ~1.41 Å | |

| C3-Br | ~1.90 Å | |

| C4-Br | ~1.90 Å | |

| C6-O | ~1.36 Å | |

| O-CH2(ethoxy) | ~1.43 Å | |

| Bond Angle | C2-C3-C4 | ~120° |

| C3-C4-C(aromatic ring junction) | ~121° | |

| Br-C3-C4 | ~119° | |

| Br-C4-C3 | ~120° | |

| C5-C6-O | ~120° |

Note: This table is illustrative, based on general values for similar structures. Specific calculations for this compound would be required for precise values.

The ethoxy group (-O-CH2-CH3) attached to the quinoline ring is not rigid and can rotate around the C6-O and O-CH2 bonds. A conformational analysis is necessary to identify the most stable spatial arrangement (conformer) of this group. Such studies are typically performed by systematically rotating the relevant dihedral angles and calculating the energy at each step, a process known as a relaxed potential energy scan. researchgate.net

For ethoxy-substituted aromatic systems, it is common to find multiple stable conformers. researchgate.net For this compound, the rotation of the ethyl group relative to the quinoline plane would be of primary interest. The most stable conformer is often one where the ethyl group lies in the plane of the aromatic ring (a trans or syn conformation) to maximize conjugation or minimize steric hindrance, though non-planar (gauche) structures can also be local minima. researchgate.net The relative energies of these conformers determine their population at a given temperature, which is crucial for accurately predicting properties that are an average over all conformations.

The electronic properties of a molecule are largely dictated by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.trnih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.orgimist.ma The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing molecular reactivity and stability. nih.govirjweb.com

A smaller HOMO-LUMO gap generally implies higher chemical reactivity, greater polarizability, and lower kinetic stability, as it is easier to excite an electron from the HOMO to the LUMO. nih.govirjweb.com In computational studies, the energies of the HOMO and LUMO are calculated using methods like DFT. imist.ma For this compound, the HOMO is expected to be distributed over the electron-rich quinoline ring system and the oxygen atom of the ethoxy group, while the LUMO would likely be located over the aromatic system, particularly the regions influenced by the electron-withdrawing bromine atoms. The precise energy gap would quantify the molecule's electronic stability and its propensity to engage in charge-transfer interactions. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies

| Parameter | Description | Typical Calculated Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.0 |

| ΔE (Gap) | ELUMO - EHOMO | 4.0 to 5.0 |

Note: These values are representative for substituted aromatic systems and would need to be specifically calculated for this compound.

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net The MEP is calculated by placing a positive test charge at various points on the electron density surface of the molecule and calculating the potential energy. uni-muenchen.de

The resulting map is color-coded: regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack. researchgate.net For this compound, the MEP map would likely show negative potential around the nitrogen atom of the quinoline ring and the oxygen of the ethoxy group, due to their lone pairs of electrons. researchgate.net The areas around the hydrogen atoms and potentially the bromine atoms would exhibit positive potential. This visual information is invaluable for predicting how the molecule will interact with other reagents or biological targets. uni-muenchen.deproteopedia.orgnih.gov

Prediction of Spectroscopic Parameters

Computational methods are highly effective at predicting spectroscopic data, which can be used to confirm experimental findings or to aid in the structural elucidation of new compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure determination. Theoretical calculations can predict the 1H and 13C NMR chemical shifts with a high degree of accuracy. The Gauge-Independent Atomic Orbital (GIAO) method is the most common and reliable approach for this purpose, often used in conjunction with DFT (e.g., B3LYP functional). researchgate.netimist.maresearchgate.net

The process involves first optimizing the molecular geometry and then performing the GIAO calculation on the stable conformer(s). researchgate.netmdpi.com The calculated isotropic shielding values (σ) are then converted to chemical shifts (δ) by subtracting them from the shielding value of a reference compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. imist.ma A strong linear correlation between the calculated and experimental chemical shifts provides powerful confirmation of the proposed structure. mdpi.comconicet.gov.ar For this compound, this would provide theoretical values for each unique proton and carbon atom, aiding in the assignment of complex experimental spectra. researchgate.net

Simulated IR and UV-Vis Spectra

The simulation of Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectra through computational methods provides valuable insights into the vibrational and electronic properties of a molecule. These simulations are typically performed using quantum chemical calculations, such as Time-Dependent Density Functional Theory (TD-DFT).

For this compound, a theoretical IR spectrum would be expected to show characteristic vibrational frequencies. These would include C-H stretching vibrations from the aromatic quinoline core and the ethoxy group, C-N and C-O stretching vibrations, and the distinctive C-Br stretching frequencies, which typically appear in the lower frequency region of the spectrum. The positions of the bromine atoms and the ethoxy group on the quinoline ring would influence the exact frequencies and intensities of these bands.

A simulated UV-Vis spectrum would reveal the electronic transitions of the molecule. The quinoline ring system is the primary chromophore, and substitutions with bromine atoms and an ethoxy group would cause shifts in the absorption maxima (λmax) compared to unsubstituted quinoline. The electron-donating ethoxy group and the electron-withdrawing, heavy bromine atoms would both impact the energy of the molecular orbitals involved in the electronic transitions, typically π → π* and n → π* transitions.

Without specific published research, a data table of simulated spectral peaks for this compound cannot be provided.

Mechanistic Insights from Computational Modeling

Computational modeling is a critical tool for elucidating the mechanisms of chemical reactions, including identifying transition states and determining the energy landscapes of reaction pathways.

Transition state analysis for reactions involving this compound, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, would involve locating the transition state structures on the potential energy surface. Computational methods can calculate the geometry of these high-energy species and their vibrational frequencies. A key feature of a true transition state is the presence of a single imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate. This analysis would provide a detailed picture of the bond-making and bond-breaking processes during a chemical transformation of this compound.

Intermolecular Interaction Analysis using Computational Methods

The study of intermolecular interactions is crucial for understanding the properties of a compound in its condensed phases (solid and liquid) and its interactions with other molecules, such as solvents or biological targets. Computational methods like Quantum Theory of Atoms in Molecules (QTAIM), Non-Covalent Interaction (NCI) analysis, and Hirshfeld surface analysis are used for this purpose.

For this compound, these analyses could identify and characterize various non-covalent interactions. These would likely include hydrogen bonds (if interacting with protic solvents or other suitable molecules), halogen bonds involving the bromine atoms, π-π stacking interactions between the quinoline ring systems of adjacent molecules, and van der Waals forces. Understanding these interactions is key to explaining the compound's crystal packing, solubility, and potential biological activity. The specific nature and strength of these interactions would be dictated by the electron distribution within the this compound molecule.

Applications of 3,4 Dibromo 6 Ethoxyquinoline As a Synthetic Building Block

Precursor in the Synthesis of Polysubstituted Quinoline (B57606) Derivatives

The presence of two carbon-bromine bonds on the quinoline core of 3,4-Dibromo-6-ethoxyquinoline makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds. The differential reactivity of the bromine atoms at the C-3 and C-4 positions can be exploited to achieve selective functionalization, providing access to a diverse array of polysubstituted quinolines.

Key transformations include the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, which allow for the introduction of aryl, vinyl, alkynyl, and amino groups, respectively.

Suzuki-Miyaura Coupling: This reaction pairs the dibromoquinoline with an organoboron reagent (like a boronic acid or ester) to form a new C-C bond. libretexts.orgorganic-chemistry.org By carefully selecting catalysts and reaction conditions, it is often possible to control the site of the first coupling. For instance, studies on analogous dihaloquinolines have shown that factors like the choice of palladium catalyst and ligands can direct the reaction to a specific halogenated site. rsc.org A subsequent coupling with a different boronic acid can lead to disubstituted quinolines with two different aryl or vinyl groups. rsc.orgnih.gov

Sonogashira Coupling: This method introduces alkynyl groups by coupling the dibromoquinoline with a terminal alkyne. organic-chemistry.orgpsu.edu This reaction is instrumental in creating extended π-conjugated systems and provides intermediates for further transformations, such as cyclizations. researchgate.net The Sonogashira reaction on dihaloarenes can be controlled to yield mono- or di-alkynylated products. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between the quinoline scaffold and an amine. nih.govorganic-chemistry.org This is a direct method for synthesizing amino-quinolines, which are important pharmacophores. researchgate.net The reaction can be applied to introduce primary or secondary amines onto the quinoline core. nih.gov

The following table summarizes the potential derivatization of this compound via these cross-coupling reactions.

| Reaction Type | Reagent | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura Coupling | Aryl/Vinylboronic Acid | Pd(PPh₃)₄ or PdCl₂(dppf), Base | 4-Aryl/vinyl-3-bromo-6-ethoxyquinoline |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Amine Base | 4-Alkynyl-3-bromo-6-ethoxyquinoline |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃, Ligand, Base | 4-Amino-3-bromo-6-ethoxyquinoline |

This is an interactive data table. Click on the headers to sort.

Role in the Construction of Fused Heterocyclic Systems

Heterocyclic compounds containing fused rings are prevalent in natural products and pharmaceuticals. chemicalbook.comscribd.comchemicalbook.com this compound is a valuable starting material for synthesizing such complex structures. The strategy typically involves a two-step process: first, a cross-coupling reaction to install a functional group, followed by an intramolecular cyclization reaction.

For example, a Sonogashira coupling can be used to introduce a terminal alkyne bearing a nucleophilic group (e.g., a hydroxyl or amino group) at the end of its chain. This intermediate can then undergo an intramolecular cyclization to form a new ring fused to the quinoline core. Similarly, an aryl group bearing an ortho-substituent, introduced via a Suzuki-Miyaura coupling, can participate in a subsequent ring-closing reaction.

Research has demonstrated that cascade processes starting with a Sonogashira coupling on a haloaniline can lead to the formation of indole (B1671886) rings fused to another heterocycle. psu.edu This type of reaction, known as a domino or cascade reaction, is highly efficient as it forms multiple bonds in a single operation. A similar strategy could be envisioned starting from this compound, where one of the bromine atoms is first converted to an amino group, followed by a coupling-cyclization sequence at the other bromine position to build a fused polycyclic system.

Intermediate in Tandem Reactions and One-Pot Syntheses

Modern organic synthesis emphasizes efficiency and sustainability, leading to the development of tandem, domino, and one-pot reactions where multiple transformations occur in a single reaction vessel. orientjchem.orgrsc.org This approach avoids the need for isolating and purifying intermediates, saving time, solvents, and resources. This compound is an excellent substrate for such processes.

The presence of two reactive sites allows for sequential, one-pot functionalizations. For example, a one-pot, two-fold Suzuki-Miyaura coupling has been demonstrated on other dibromoquinoline systems to produce diarylated quinolines. nih.gov In such a reaction, the first coupling is performed under conditions that favor mono-substitution. Once complete, a second set of reagents (a different boronic acid and potentially a modified catalyst) is added to the same pot to functionalize the second C-Br bond. nih.gov This strategy allows for the rapid assembly of complex, unsymmetrically substituted quinolines.

Tandem reactions that combine a cross-coupling step with a subsequent cyclization are also powerful. A one-pot Ugi/Diels-Alder reaction sequence, for instance, has been developed to create complex fused systems. beilstein-journals.org Analogously, a one-pot Sonogashira coupling followed by an intramolecular cyclization of the resulting alkyne onto a nearby functional group on the quinoline represents a highly efficient route to fused heterocycles. psu.edu

Derivatization for Exploring New Chemical Scaffolds

A chemical scaffold is a core structure from which a library of diverse compounds can be generated. The goal of scaffold-based drug discovery is to explore the chemical space around a privileged core to identify new bioactive molecules. nih.gov this compound is an exemplary starting point for generating new chemical scaffolds due to its potential for controlled, stepwise derivatization.

The differing electronic and steric environments of the C-3 and C-4 bromine atoms can be exploited to achieve selective mono-functionalization. This initial product, a mono-substituted bromoquinoline, is itself a versatile intermediate. It can then undergo a second, different coupling reaction at the remaining bromine position. This sequential and orthogonal functionalization strategy allows for the creation of a large matrix of compounds from a single starting material.

Derivatives and Analogues of 3,4 Dibromo 6 Ethoxyquinoline

Systematic Modification of Bromine Substituents (e.g., Mono-, Tribromo-ethoxyquinolines)

The number and position of bromine atoms on the quinoline (B57606) ring are fundamental to the compound's character. The synthesis of mono- and tri-bromo derivatives, in comparison to the parent dibromo compound, illustrates the impact of halogenation patterns.

Direct bromination of quinoline derivatives often leads to poor regioselectivity and over-halogenation. gelisim.edu.tr However, specific synthetic methods have been developed to achieve selective bromination. For instance, the synthesis of 3-benzyl-6-bromo-2-methoxyquinoline (B32111), a mono-bromo analogue, is achieved through a multi-step process starting from p-bromoaniline. tandfonline.comchemicalbook.com This highlights a controlled method to introduce a single bromine atom at a specific position.

Conversely, increasing the degree of bromination can be achieved under different conditions. The bromination of methoxy-1,2,3,4-tetrahydroquinolines using varying equivalents of molecular bromine can selectively yield dibromo and tribromo products. For example, the reaction of 6,8-dimethoxy-1,2,3,4-tetrahydroquinoline with three equivalents of Br2 yields a dibromo-methoxyquinoline, while four equivalents lead to a tribromo derivative. gelisim.edu.tr These methods, applied to an ethoxy-substituted quinoline, would be expected to produce analogous mono-, di-, and tri-brominated structures.

Table 1: Examples of Brominated Methoxyquinoline Analogues

| Compound Name | Bromine Positions | Notes on Synthesis | Reference |

| 3-Benzyl-6-bromo-2-methoxyquinoline | 6 | Synthesized from p-bromoaniline via a multi-step reaction involving cyclization and substitution. | tandfonline.com, chemicalbook.com |

| 3,6-Dibromo-8-methoxyquinoline | 3, 6 | Formed by bromination of 6-bromo-8-methoxy-1,2,3,4-tetrahydroquinoline (B2519176) with three equivalents of bromine. | gelisim.edu.tr |

| 3,5,6-Tribromo-8-methoxyquinoline | 3, 5, 6 | Formed by bromination of 6-bromo-8-methoxy-1,2,3,4-tetrahydroquinoline with four equivalents of bromine. | gelisim.edu.tr |

Variation of the Alkoxy Group (e.g., Methoxy (B1213986), Propoxy Analogues)

Replacing the ethoxy group at the C-6 position with other alkoxy groups, such as methoxy or propoxy, modifies the compound's solubility, lipophilicity, and steric profile. The synthesis of these analogues typically involves the reaction of the corresponding sodium alkoxide with a suitable halo-quinoline precursor.

For example, 3-benzyl-6-bromo-2-methoxyquinoline is prepared by reacting 3-benzyl-6-bromo-2-chloroquinoline (B1442986) with sodium methoxide (B1231860) in methanol. tandfonline.comchemicalbook.com Similarly, 6,8-dibromo-4-methoxy-2-arylquinolines can be synthesized from 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones through an iodine-mediated oxidative-aromatization in methanol. mdpi.com Another approach involves copper-assisted nucleophilic substitution, where a dibromoquinoline is treated with sodium methoxide in the presence of copper iodide to yield a dimethoxyquinoline. gelisim.edu.tr

These synthetic strategies are readily adaptable for producing a range of 6-alkoxy-3,4-dibromoquinolines. By substituting sodium methoxide with sodium ethoxide or sodium propoxide, the corresponding 6-ethoxy (the parent compound) and 6-propoxy analogues could be synthesized.

Table 2: Synthesis of 6-Alkoxy-dibromoquinoline Analogues

| Alkoxy Group | Starting Material (Example) | Key Reagents | Product (Example) | Reference |

| Methoxy | 2-Aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-one | Iodine, Methanol | 2-Aryl-6,8-dibromo-4-methoxyquinoline | mdpi.com |

| Methoxy | 3,6-Dibromoquinoline (B1270526) | Sodium methoxide, Copper iodide | 3,6-Dimethoxyquinoline | gelisim.edu.tr |

| Methoxy | 3-Benzyl-6-bromo-2-chloroquinoline | Sodium methoxide | 3-Benzyl-6-bromo-2-methoxyquinoline | tandfonline.com |

Introduction of Additional Functional Groups on the Quinoline Ring System

The dibromoquinoline scaffold allows for the introduction of a wide variety of other functional groups through reactions that selectively target either the carbon-bromine bonds or other positions on the ring.

Cross-coupling reactions are a powerful tool for this purpose. The bromine atoms can be substituted with aryl, alkyl, or other groups. For instance, Suzuki-Miyaura cross-coupling of 2-aryl-6,8-dibromo-4-methoxyquinolines with arylvinylboronic acids yields 2-aryl-6,8-bis(2-arylethenyl)-4-methoxyquinolines. mdpi.com This demonstrates that both bromine atoms can be functionalized.

Regioselective functionalization is also possible. In 3,4-dibromoquinoline (B189540), a bromine-magnesium exchange reaction occurs selectively at the C-3 position using reagents like Mes₂Mg·2LiBr·TMEDA. The resulting organomagnesium intermediate can then be quenched with electrophiles to introduce functional groups like nitriles (CN) or methylthio (SMe) groups specifically at C-3, leaving the C-4 bromine intact. beilstein-journals.org Other functional groups, such as chloro and alkylsulfanyl groups, have also been introduced onto the quinoline ring through various synthetic routes. tandfonline.comsemanticscholar.org

The introduction of 1,2,4-triazole (B32235) rings, which are known metal ion chelators, onto a dibromoquinoline scaffold has been shown to impart potent antifungal activity, indicating a significant modification of biological properties through functionalization. nih.govbeilstein-journals.org

Table 3: Examples of Functional Group Introduction on Dibromoquinolines

| Starting Material | Reaction Type | Functional Group Introduced | Position(s) of Functionalization | Resulting Compound Class | Reference |

| 3,4-Dibromoquinoline | Br/Mg Exchange, then Electrophilic Quench | Nitrile (-CN) | 3 | 4-Bromo-3-cyanoquinoline | beilstein-journals.org |

| 2-Aryl-6,8-dibromo-4-methoxyquinoline | Suzuki-Miyaura Coupling | Arylethenyl | 6, 8 | 2-Aryl-6,8-bis(2-arylethenyl)-4-methoxyquinoline | mdpi.com |

| 3,6-Dibromoquinoline | Nucleophilic Substitution | Various | 3, 6 | Substituted Quinoline Derivatives | |

| Dibromoquinoline derivative | Multistep synthesis | 1,2,4-triazole moiety | - | Triazole-functionalized quinoline | nih.gov |

Structure-Reactivity Relationships within Dibromoquinoline Analogues

The reactivity of dibromoquinoline analogues is highly dependent on the positions of the bromine atoms and the nature of other substituents on the ring. This relationship is particularly evident in regioselective reactions like metal-halogen exchange and cross-coupling.

In 3,4-dibromoquinoline, the C-3 position is more susceptible to bromine-magnesium exchange than the C-4 position. beilstein-journals.org This enhanced reactivity is attributed to electronic effects within the quinoline system. This selectivity allows for the stepwise functionalization of the molecule.

In contrast, the regioselectivity of palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, can be more complex. For 2,4-dibromoquinoline, coupling generally occurs preferentially at the C-2 position. nih.gov For other isomers like 5,7-dibromoquinoline, good selectivity for coupling at the C-5 position has been reported. nih.gov Studies on 3,6-dibromo-2-methoxyquinoline showed that achieving high regioselectivity in Suzuki couplings was challenging, with mixtures of products often forming. sci-hub.se The outcome of these reactions is influenced by a combination of steric hindrance and electronic effects imparted by the nitrogen atom and other substituents, such as the alkoxy group. The introduction of a bulky ether group at an adjacent position was explored as a strategy to enhance steric hindrance and improve selectivity, though with limited success in some cases. sci-hub.se

These findings underscore that the substitution pattern on the quinoline ring dictates the reactivity of the C-Br bonds, allowing for controlled, stepwise synthesis or leading to challenges in achieving regioselectivity depending on the specific analogue and reaction conditions.

Table 4: Regioselectivity in Reactions of Dibromoquinoline Analogues

| Dibromoquinoline Analogue | Reaction Type | More Reactive Position | Less Reactive Position | Reference |

| 3,4-Dibromoquinoline | Br/Mg Exchange | C-3 | C-4 | beilstein-journals.org |

| 2,4-Dibromoquinoline | Suzuki, Sonogashira, Stille, Heck Coupling | C-2 | C-4 | nih.gov |

| 5,7-Dibromo-8-alkoxyquinoline | Suzuki Coupling | C-5 | C-7 | nih.gov |

| 3,6-Dibromo-2-methoxyquinoline | Suzuki Coupling | Low regioselectivity observed | Low regioselectivity observed | sci-hub.se |

Conclusion and Future Research Perspectives

Summary of Current Understanding and Research Gaps

3,4-Dibromo-6-ethoxyquinoline is a polysubstituted derivative of quinoline (B57606), a heterocyclic aromatic compound known for its wide-ranging applications. numberanalytics.comijppronline.com While the parent quinoline scaffold is extensively studied, specific research and detailed characterization of this compound are notably scarce in publicly accessible scientific literature. Consequently, a significant research gap exists regarding its definitive synthesis, comprehensive spectroscopic profile, and experimentally verified physical and chemical properties.

The current understanding of this compound is largely predictive, based on the established chemistry of related halo- and alkoxy-quinolines. The two bromine atoms on the pyridine (B92270) ring suggest a high potential for functionalization via modern cross-coupling reactions, positioning it as a potentially valuable intermediate in organic synthesis. The ethoxy group on the benzene (B151609) ring is expected to modulate the electronic properties and solubility of the molecule. The primary challenge remains the lack of empirical data to validate these hypotheses. Future research should prioritize the development of a reliable synthetic route to access this compound, which would enable a full experimental characterization and exploration of its potential applications.

Emerging Synthetic Strategies for Highly Substituted Quinoline Systems

The synthesis of complex quinoline derivatives has moved beyond classical condensation reactions like the Skraup and Friedländer methods. rsc.org Modern synthetic chemistry offers several powerful strategies that could be adapted for the efficient construction of molecules like this compound.

Multicomponent Reactions (MCRs) : MCRs, such as the Povarov, Gewald, and Ugi reactions, are increasingly used for the one-step synthesis of complex quinoline scaffolds. ijppronline.comrsc.orgrsc.org These methods offer high atom economy and allow for the introduction of diverse substituents from multiple starting materials in a single operation. rsc.org

Transition-Metal-Catalyzed Annulations : Recent advances have seen the rise of transition-metal catalysis, using metals like rhodium, ruthenium, copper, and palladium. mdpi.comnih.gov These methods often involve C–H activation and annulation strategies, providing novel and efficient pathways to substituted quinolines under milder conditions. mdpi.com For instance, copper-catalyzed cascade reactions have been developed to synthesize 2,4-disubstituted quinolines from readily available anilines and alkynes. nih.gov

Green Chemistry Approaches : There is a growing emphasis on developing environmentally benign synthetic methods. This includes the use of water or polyethylene (B3416737) glycol (PEG) as green solvents, recyclable catalysts like Amberlyst-15, and catalyst systems that are affordable and eco-efficient, such as those based on copper or iron. tandfonline.com

Functionalization of Pre-formed Quinoline Cores : For a molecule like this compound, a key strategy would be the late-stage functionalization of a pre-synthesized 6-ethoxyquinoline (B3349653) core. The development of regioselective bromination techniques is crucial. While direct halogenation can suffer from poor selectivity, methods using reagents like N-bromosuccinimide (NBS) under controlled conditions can provide access to specific brominated isomers. nih.govgelisim.edu.tr

Advanced Characterization Techniques for Complex Quinoline Structures

Elucidating the precise structure of highly substituted quinolines requires a suite of advanced analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy : While 1D ¹H and ¹³C NMR are standard, complex substitution patterns necessitate 2D NMR experiments. Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for unambiguously assigning proton and carbon signals and establishing connectivity within the molecule. nih.govipb.pt For instance, HMBC is crucial for determining the regiochemistry of substitution by observing long-range (2- and 3-bond) correlations between protons and carbons. nih.govacs.org NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of atoms, which is vital for confirming stereochemistry and conformation in non-planar derivatives. ipb.pt

X-Ray Crystallography : Single-crystal X-ray diffraction provides the most definitive structural proof, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. mdpi.comresearchgate.net This technique is the gold standard for confirming the constitution and configuration of novel, complex molecules.

Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact molecular formula of a new compound by providing a highly accurate mass measurement. mdpi.com Fragmentation patterns observed in techniques like tandem mass spectrometry (MS/MS) can offer additional structural clues.

Computational Design and Prediction of Novel Quinoline Reactivity

Computational chemistry has become a powerful partner to experimental work, enabling the prediction of properties and the rational design of new molecules and reactions. nih.gov

Density Functional Theory (DFT) : DFT calculations are widely used to optimize molecular geometries and predict a range of properties, including electronic structure, spectroscopic data (NMR chemical shifts), and reactivity descriptors. nih.govbioline.org.br For this compound, DFT could predict its HOMO-LUMO energy gap, which indicates its kinetic stability and reactivity, as well as the electrostatic potential surface, highlighting electron-rich and electron-poor regions susceptible to electrophilic or nucleophilic attack. bioline.org.brresearchgate.net

Reaction Mechanism Studies : Computational modeling can elucidate complex reaction mechanisms, rationalize observed regioselectivity, and predict the feasibility of proposed synthetic routes. acs.org For instance, in the functionalization of dibromoquinolines, DFT calculations can help predict whether reactions like Suzuki couplings are more likely to occur at the C3 or C4 position by comparing the activation energies of the respective transition states. nih.gov

Quantitative Structure-Activity Relationship (QSAR) : In medicinal chemistry and materials science, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) can be built to correlate the structural features of a series of quinoline derivatives with their biological activity or physical properties. mdpi.com Such models can guide the design of new derivatives with enhanced potency or desired characteristics, accelerating the drug discovery and materials development process. nih.govmdpi.com

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthesis route for 3,4-Dibromo-6-ethoxyquinoline?

- Methodology : Multi-step synthesis typically involves introducing ethoxy and bromine substituents sequentially. For example, ethoxy groups are often introduced via nucleophilic substitution using sodium ethoxide, while bromination may employ reagents like Br₂ in acetic acid or N-bromosuccinimide (NBS) under controlled conditions. Reaction monitoring via TLC and purification via column chromatography are critical to isolate intermediates and final products .

Q. How can spectroscopic methods confirm the molecular structure of this compound?

- Methodology :

- ¹H/¹³C NMR : Identify characteristic shifts for ethoxy (-OCH₂CH₃) and brominated aromatic protons.

- IR Spectroscopy : Confirm C-Br stretching (~600 cm⁻¹) and ether C-O-C bonds (~1100 cm⁻¹).

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for bromine (1:1 ratio for two Br atoms).

- X-ray Crystallography : Resolve regiochemistry of bromine substitution .

Q. What analytical techniques ensure purity and identity during synthesis?

- Methodology :

- HPLC : Assess purity using reverse-phase columns (C18) with UV detection.

- GC-MS : Monitor volatile byproducts.

- Elemental Analysis : Verify %C, %H, %N, and %Br to confirm stoichiometry .

Advanced Research Questions

Q. How can reaction conditions be optimized for regioselective bromination in quinoline derivatives?

- Methodology :